

Discovery of ML67-33: A High-Throughput Yeast-Based Approach

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML67-33

Cat. No.: B10817379

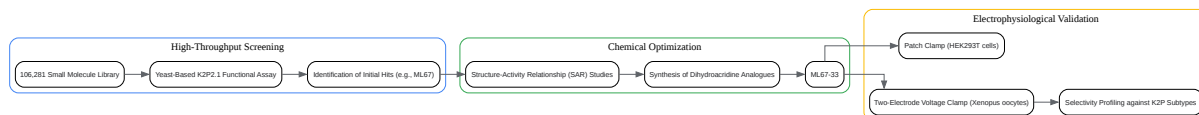
[Get Quote](#)

ML67-33 was identified through a high-throughput functional screen designed to discover modulators of the K2P channel K2P2.1 (also known as TREK-1).[1][2] This screen utilized a yeast-based assay, a powerful tool for studying ion channel function, which circumvents the challenges associated with electrophysiology-based high-throughput screening of "leak" potassium channels.[2]

The screening process involved a library of 106,281 small molecules and identified several novel inhibitors and activators of K2P2.1.[2] **ML67-33** emerged from a chemical optimization program starting from a carbazole-based scaffold found in an initial hit compound, ML67.[1] The development of **ML67-33**, a dihydroacridine analogue, represented a significant advancement, yielding a potent and selective activator of a subset of K2P channels.[1][2]

Experimental Workflow for Discovery

The discovery of **ML67-33** followed a multi-step process, beginning with a primary screen and progressing through to detailed electrophysiological characterization.



[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the discovery of **ML67-33**.

Synthesis of ML67-33

ML67-33 is a dihydroacridine derivative with the chemical name 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine. The synthesis is detailed in the supporting information of the primary publication by Bagriantsev et al. (2013). While the full, step-by-step protocol from the supporting information is not publicly available in the immediate search results, the synthesis of related acridine and tetrazole compounds suggests a multi-step process. The general approach likely involves the formation of the dihydroacridine core followed by alkylation to introduce the tetrazolyethyl side chain.

Key Chemical Properties of ML67-33

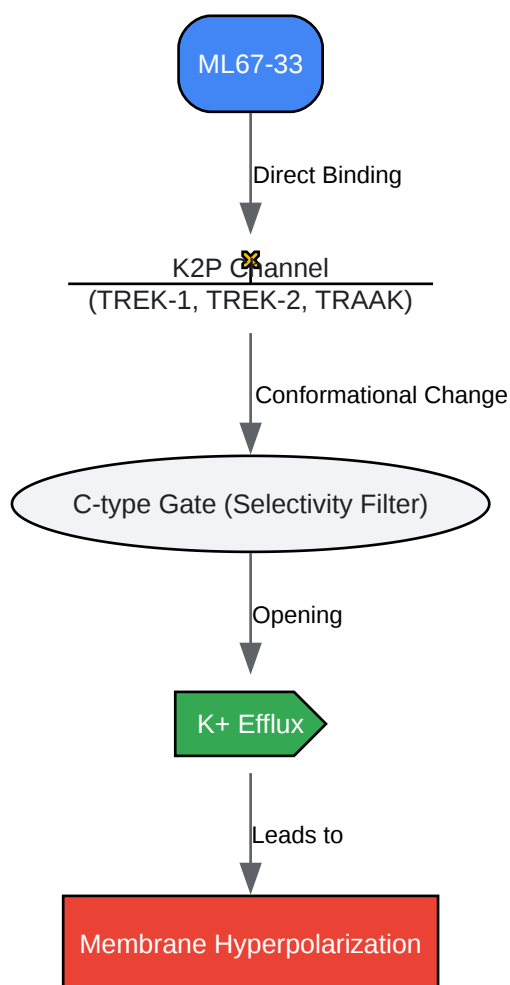
Property	Value
Molecular Weight	374.27 g/mol
Molecular Formula	C ₁₈ H ₁₇ Cl ₂ N ₅
CAS Number	1443290-89-8
Purity	≥98%
Solubility	Soluble to 100 mM in DMSO
Storage	Store at -20°C

Mechanism of Action and Signaling Pathway

ML67-33 is a selective activator of the temperature- and mechano-sensitive K2P channels.[1] Specifically, it potentiates the activity of K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2] Biophysical studies have shown that **ML67-33** acts directly on the channel.[1] It increases channel currents by activating the extracellular selectivity filter-based C-type gate, which is a core gating apparatus for these channels.[1] This direct action on the channel's gate distinguishes its mechanism from other modulators that may act through intracellular signaling pathways or by altering the lipid bilayer.

Direct Gating Mechanism of ML67-33

The signaling pathway for **ML67-33**'s action is a direct interaction with the K2P channel, rather than a complex intracellular cascade.



[Click to download full resolution via product page](#)

Figure 2: Direct activation of K2P channels by **ML67-33**.

Quantitative Data

The potency of **ML67-33** has been quantified across different K2P channel subtypes using electrophysiological methods.

Table 1: EC₅₀ Values of ML67-33 for K2P Channels

Channel Subtype	Expression System	EC ₅₀ (μM)	Reference
K2P2.1 (TREK-1)	Xenopus oocytes	21.8 - 29.4	[2]
K2P10.1 (TREK-2)	Xenopus oocytes	30.2	[2]
K2P4.1 (TRAAK)	Xenopus oocytes	27.3	[2]
K2P2.1 (TREK-1)	HEK293T cells	9.7 ± 1.2	

ML67-33 shows no significant activity on more distantly related K2P channels such as K2P3.1 (TASK-1), K2P9.1 (TASK-3), K2P5.1 (TASK-2), and K2P18.1 (TRESK).[1]

Detailed Experimental Protocols

The discovery and characterization of **ML67-33** relied on several key experimental techniques.

Yeast-Based High-Throughput Screening

This assay is based on the ability of a functional K⁺ channel to rescue the growth of a yeast strain deficient in endogenous K⁺ uptake transporters when grown on a medium with low potassium concentration.

- Yeast Strain: *Saccharomyces cerevisiae* strain SGY1528, which lacks the endogenous K⁺ transporters TRK1 and TRK2.
- Expression Plasmid: K2P2.1 (TREK-1) is cloned into a yeast expression vector, such as pYES2-MET25.
- Screening Procedure:
 - Transform the SGY1528 yeast strain with the K2P2.1 expression plasmid.

- Plate the transformed yeast in 384-well plates containing low-potassium medium.
- Add small molecules from the chemical library to each well.
- Incubate the plates and monitor yeast growth. Compounds that inhibit yeast growth are considered potential modulators of K2P2.1.
- A secondary screen using a viability dye (e.g., AlamarBlue) can be used to quantify the effect of the compounds on yeast growth.

Two-Electrode Voltage Clamp (TEVC) in *Xenopus* oocytes

TEVC is used to measure the macroscopic currents flowing through ion channels expressed in the large membrane of *Xenopus* oocytes.

- Oocyte Preparation:
 - Harvest oocytes from a female *Xenopus laevis*.
 - Inject cRNA encoding the desired K2P channel into the oocytes.
 - Incubate the oocytes for 2-5 days to allow for channel expression.
- Recording Procedure:
 - Place an oocyte in a recording chamber perfused with a recording solution (e.g., containing 2 mM KCl, 96 mM NaCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
 - Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
 - Clamp the membrane potential at a holding potential (e.g., -80 mV).
 - Apply voltage ramps or steps to elicit channel currents.
 - Perfuse the oocyte with solutions containing different concentrations of **ML67-33** to determine the dose-response relationship.

Whole-Cell Patch Clamp in HEK293T Cells

This technique allows for the recording of ion channel currents from a single mammalian cell.

- Cell Culture and Transfection:
 - Culture HEK293T cells in standard growth medium.
 - Transfect the cells with a plasmid containing the cDNA for the K2P channel and a fluorescent marker (e.g., GFP) to identify transfected cells.
- Recording Procedure:
 - Place a coverslip with adherent cells in a recording chamber on an inverted microscope.
 - Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the membrane of a single transfected cell.
 - Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
 - Clamp the cell's membrane potential and apply voltage protocols to record channel activity.
 - Apply **ML67-33** to the bath solution to study its effect on the channel currents.

Structure-Activity Relationship (SAR)

The development of **ML67-33** from the initial hit ML67 involved systematic chemical modifications to improve potency and selectivity. The dihydroacridine scaffold is a key feature for the activity of **ML67-33**. The two chlorine atoms on the acridine ring and the tetrazolylethyl group at the 10-position are likely crucial for its interaction with the K2P channel. The SAR studies that led to **ML67-33** demonstrated that modifications to the core structure and the side chain could significantly impact the compound's activity and selectivity for different K2P channel subtypes. Further research into the SAR of dihydroacridine derivatives could lead to the development of even more potent and selective K2P channel modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Using Yeast to Study Potassium Channel Function and Interactions with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery of ML67-33: A High-Throughput Yeast-Based Approach]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10817379#discovery-and-synthesis-of-ml67-33\]](https://www.benchchem.com/product/b10817379#discovery-and-synthesis-of-ml67-33)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

